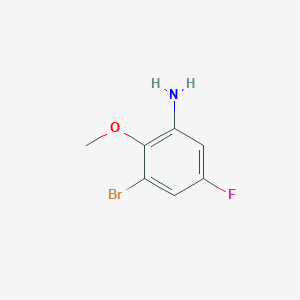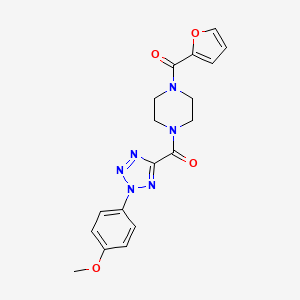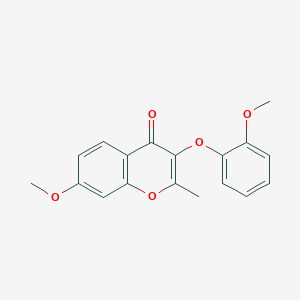
3-Bromo-5-fluoro-2-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-fluoro-2-methoxyaniline is a chemical compound with the CAS Number: 1096884-89-7 . It has a molecular weight of 220.04 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H7BrFNO/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,10H2,1H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . and 97% . More specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Application in Corrosion Inhibition
- Synthesis for Corrosion Inhibition : N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, a related compound, has been synthesized and used as a corrosion inhibitor for zinc metal in hydrochloric acid solution. Its efficiency as an inhibitor increased with the concentration, demonstrating good performance at 500 ppm inhibitor concentration (Assad, Abdul-Hameed, Yousif, & Balakit, 2015).
Pharmaceutical and Biological Applications
- Synthesis of Biologically Active Compounds : A study on the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives starting from 2‐Bromo‐4‐fluoroaniline showed that these compounds have significant antibacterial activity against both gram-positive and gram-negative bacteria. Some derivatives also exhibited remarkable antifungal activity (Abdel‐Wadood et al., 2014).
Applications in Organic Synthesis
- In Organic Synthesis Processes : The use of 2,2,3-Tribromopropanal in transforming 4-methoxyanilines, closely related to 3-Bromo-5-fluoro-2-methoxyaniline, into quinoline derivatives was explored. This demonstrates the compound's utility in organic synthesis, especially in creating intermediates for further chemical transformations (Lamberth et al., 2014).
Material Science and Photophysical Properties
- Study of Luminescence Properties : Research on the luminescence properties of N-(3,5-dihalogenosalicylidene)-2-methoxyaniline crystals, which include fluoro and bromo substituents similar to this compound, revealed that these compounds show fluorescence in the solid state. This finding could be relevant for applications in material science, particularly in the development of new luminescent materials (Tsuchimoto et al., 2016).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s important to handle it with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
Mecanismo De Acción
Target of Action
Compounds similar to 3-Bromo-5-fluoro-2-methoxyaniline, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that this compound could potentially interact with various biological targets.
Mode of Action
Similar compounds often interact with their targets through processes like free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Similar compounds have been found to possess various biological activities, suggesting they may interact with a variety of biochemical pathways .
Result of Action
Similar compounds have been found to possess various biological activities, which suggests that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
3-bromo-5-fluoro-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYZKRWBOQSQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one](/img/structure/B2615463.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2615464.png)

![Methyl 1-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate](/img/structure/B2615466.png)
![1'-{6-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanoyl}-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2615467.png)
![4,7-Dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2615470.png)
![5-(4-chlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2615473.png)






